molecular formula C17H18N4O B13867515 N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

Cat. No.: B13867515
M. Wt: 294.35 g/mol
InChI Key: CHPRNPNDULGKJQ-UHFFFAOYSA-N
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Description

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is an organic compound with a complex structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide typically involves the condensation of 2-(2-methoxyphenyl)ethanimidamide with 1-methylbenzimidazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide is unique due to its specific structure, which includes a benzimidazole core and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide

InChI

InChI=1S/C17H18N4O/c1-11(18)19-12-8-9-15-14(10-12)20-17(21(15)2)13-6-4-5-7-16(13)22-3/h4-10H,1-3H3,(H2,18,19)

InChI Key

CHPRNPNDULGKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3OC)C)N

Origin of Product

United States

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